N-(3,4-dimethoxybenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide is a complex organic compound with a molecular formula of C20H20N2O4. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde, phenoxyacetic acid, and 2-aminopyridine.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with phenoxyacetic acid in the presence of a suitable catalyst to form an intermediate.
Amidation: The intermediate is then reacted with 2-aminopyridine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-yl)acetamide: Another compound with a similar core structure but different substituents.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]-2-phenoxy-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O4/c1-26-19-12-11-17(14-20(19)27-2)15-24(21-10-6-7-13-23-21)22(25)16-28-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3 |
InChI Key |
TXPLAXJISUUUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.